Triton X-301
Overview
Description
Triton X-301 is a non-ionic surfactant widely used in various scientific and industrial applications. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. This compound is a member of the Triton family of surfactants, which are characterized by their polyethylene glycol (PEG) head groups and hydrophobic alkyl chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triton X-301 is synthesized through the ethoxylation of octylphenol. The process involves the reaction of octylphenol with ethylene oxide under controlled conditions to produce a series of ethoxylated products. The degree of ethoxylation determines the specific properties of the resulting surfactant .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors where octylphenol and ethylene oxide are combined in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure efficient ethoxylation. The resulting product is then purified and formulated into a 20% aqueous dispersion for commercial use .
Chemical Reactions Analysis
Types of Reactions: Triton X-301 primarily undergoes reactions typical of non-ionic surfactants, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted ethoxylates .
Scientific Research Applications
Triton X-301 has a wide range of applications in scientific research, including:
Chemistry: Used as a solubilizing agent for hydrophobic compounds and as a stabilizer in various chemical reactions.
Biology: Employed in cell lysis protocols to extract cellular components and in membrane protein studies to solubilize membrane proteins.
Medicine: Utilized in drug formulation to enhance the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
Triton X-301 exerts its effects through its ability to interact with hydrophobic and hydrophilic regions of molecules. The polyethylene glycol head group interacts with water, while the hydrophobic alkyl chain interacts with non-polar substances. This dual interaction allows this compound to reduce surface tension and enhance solubility. In biological systems, this compound can disrupt lipid bilayers, leading to cell lysis and solubilization of membrane proteins .
Comparison with Similar Compounds
Triton X-100: Another non-ionic surfactant with similar properties but different ethoxylation degree.
Triton X-114: Known for its phase separation properties at different temperatures.
Nonidet P-40 (NP-40): A non-ionic surfactant used in similar applications but with a different hydrophobic chain structure.
Igepal CA-630: Similar to Triton X-100 but with a different brand name
Uniqueness: Triton X-301 is unique due to its specific ethoxylation degree, which provides distinct solubilizing and stabilizing properties. It is particularly effective in applications requiring a balance between hydrophilicity and hydrophobicity .
Biological Activity
Triton X-301 is a nonionic surfactant belonging to the family of alkylphenol ethoxylates, widely used in various biological and industrial applications. This article delves into the biological activity of this compound, focusing on its interactions with cellular membranes, effects on cell viability, and potential applications in biotechnology and environmental science.
This compound has the chemical formula and is characterized by its surfactant properties, which allow it to solubilize lipids and proteins. It is often utilized in cell lysis protocols, membrane protein extraction, and as a permeabilizing agent for cell membranes.
The biological activity of this compound primarily stems from its ability to disrupt lipid bilayers. This disruption occurs through the insertion of surfactant molecules into the membrane, leading to alterations in membrane permeability and integrity. The following key points summarize its mechanism:
- Membrane Disruption : this compound interacts with phospholipid bilayers, causing structural changes that can lead to cell lysis or increased permeability for larger molecules.
- Critical Micelle Concentration (CMC) : The biological effects are closely linked to its concentration relative to the CMC. Below this threshold, this compound can enhance membrane fluidity without causing significant damage; above it, cytotoxic effects become pronounced .
1. Cell Viability
Research has demonstrated that this compound affects cell viability depending on its concentration:
- Low Concentrations : At concentrations below 0.15 mM, this compound does not significantly alter cell viability or membrane permeability .
- Intermediate Concentrations : Starting at approximately 0.17 mM, permeability increases for otherwise impermeable molecules (e.g., ferrocyanide) without immediate cell death .
- High Concentrations : Above the CMC (around 0.22 - 0.24 mM), significant cytotoxicity occurs, leading to rapid cell lysis and loss of membrane integrity .
2. Case Studies
Case Study 1: Cellular Lysis in Bacteria
A study on Streptococcus faecalis indicated that this compound induced lysis across a broad range of concentrations, dependent on the surfactant-to-cell ratio rather than absolute concentration . The autolytic enzyme system was implicated in this process.
Case Study 2: Membrane Permeabilization
In HeLa cells, exposure to this compound resulted in observable changes in morphology and membrane permeability. Scanning electrochemical microscopy revealed that at concentrations near CMC, cells became permeable to larger molecules, indicating a breakdown of membrane integrity .
Applications in Biotechnology
This compound is extensively used in various biotechnological applications:
- Protein Extraction : Its ability to solubilize membranes makes it ideal for extracting membrane proteins for further analysis.
- Transfection Agent : By permeabilizing cellular membranes, it facilitates the introduction of nucleic acids into cells.
- Environmental Remediation : this compound has been studied for its role in enhancing microbial degradation of hydrocarbons in contaminated environments .
Environmental Impact and Removal
Given the environmental concerns associated with surfactants like this compound, recent studies have focused on effective removal techniques from wastewater:
Treatment Method | Initial Concentration | Final Concentration | Time Required | Energy Consumption |
---|---|---|---|---|
Nyex™-e System | 1200 mg/L | 1 mg/L | 1.5 hours | 0.44 kWh |
Nyex™-e System | 16 mg/L | 0.01 mg/L | Not specified | €0.70 per m³ |
This table illustrates the efficiency of advanced oxidation processes in removing this compound from pharmaceutical wastewater .
Properties
IUPAC Name |
sodium;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S.Na/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)20-10-11-21-22(17,18)19;/h6-9H,10-12H2,1-5H3,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPZTWMLBELMD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155131 | |
Record name | Triton X-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12627-38-2 | |
Record name | Triton X-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.